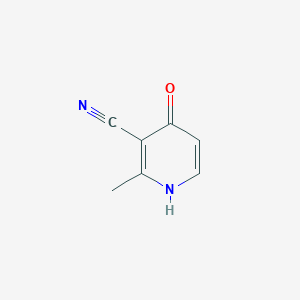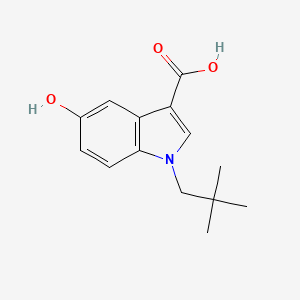
tert-Butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl ester group, an amino group, and two fluorine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-2,6-difluorobenzaldehyde with a suitable dihydropyridine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol. The resulting intermediate is then subjected to esterification with tert-butyl alcohol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its dihydropyridine core is similar to that found in many calcium channel blockers, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to calcium channels, modulating their activity and affecting cellular processes. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent compound for research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-{2-[(4-amino-2,6-difluorophenyl)amino]ethyl}carbamate
- 4-amino-2,6-difluorophenyl derivatives
Uniqueness
tert-Butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate stands out due to its unique combination of functional groups. The presence of both amino and fluorine groups on the phenyl ring, along with the dihydropyridine core, provides a distinct chemical profile. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H20F2N2O2 |
|---|---|
Molekulargewicht |
310.34 g/mol |
IUPAC-Name |
tert-butyl 4-(4-amino-2,6-difluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H20F2N2O2/c1-16(2,3)22-15(21)20-6-4-10(5-7-20)14-12(17)8-11(19)9-13(14)18/h4,8-9H,5-7,19H2,1-3H3 |
InChI-Schlüssel |
XCJWZQJSVCDJMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)



![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)






